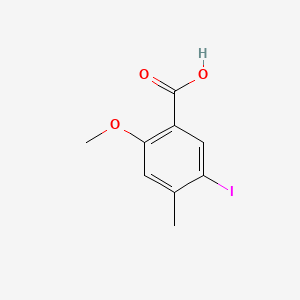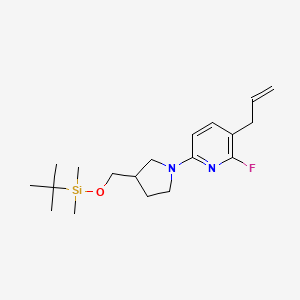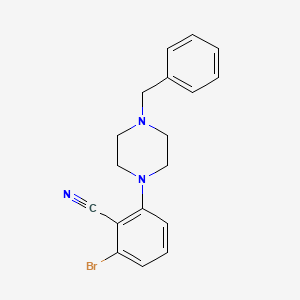
2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile
Descripción general
Descripción
2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile, also known as Bz-Br-PzN, is a brominated piperazine compound with a benzyl group attached. It is a synthetic compound that is used in scientific research for various applications. Bz-Br-PzN is a versatile compound that has been used in various studies, such as in the synthesis of various organic compounds, in the study of the mechanism of action of certain drugs, and in the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Electromagnetic Properties : Researchers have synthesized new unsymmetrical binucleating ligands and their copper(II) complexes, showcasing distinct electrochemical behaviors and antiferromagnetic interactions, relevant in the field of electromagnetic studies and materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biological and Medicinal Applications
- Zika Virus Inhibition : A study identified novel compounds, including 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs, as potential Zika virus inhibitors, marking a significant step in antiviral drug development (Wang et al., 2019).
- Cancer Research : A family of iron(II)-cyclopentadienyl compounds, including 4-bromobenzonitrile derivatives, has been found to exhibit strong activity against colorectal and triple negative breast cancer cells, highlighting its potential in oncological therapies (Pilon et al., 2020).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Intermolecular Amidation : The compound has been used in a palladium-catalyzed process for intermolecular coupling of aryl halides and amides, significant in the field of organic synthesis and catalysis (Yin & Buchwald, 2002).
Synthesis of Derivatives and Complexes
- Synthesis of Pyridine Derivatives : The compound has been involved in the synthesis of pyridine derivatives, showcasing its utility in the creation of complex organic molecules (Mishriky & Moustafa, 2013).
Mecanismo De Acción
Target of Action
The compound “2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile” appears to have a complex mechanism of action, interacting with multiple targets. One of the primary targets of this compound seems to be the carbonic anhydrase (CA) enzymes . These enzymes are crucial for maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
The compound interacts with its targets, primarily the carbonic anhydrase enzymes, by inhibiting their activity . This inhibition is likely achieved through the compound’s interaction with the zinc ion (Zn2+) and three histidine residues in the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes affects several biochemical pathways. These enzymes play a crucial role in the reversible hydration reaction of CO2, which is a key process in many physiological functions . Therefore, the inhibition of these enzymes can disrupt these functions and lead to various downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase enzymes, leading to disruptions in several physiological functions. This can have various molecular and cellular effects, depending on the specific functions that are disrupted .
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZVBPGJVTZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



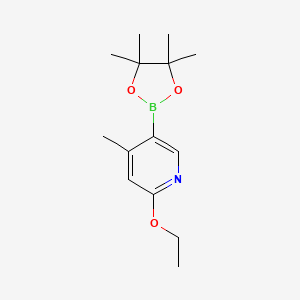


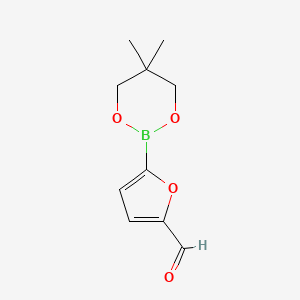




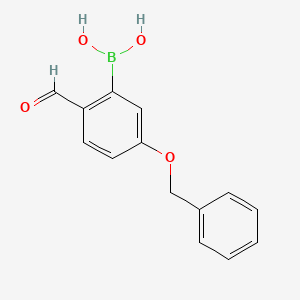
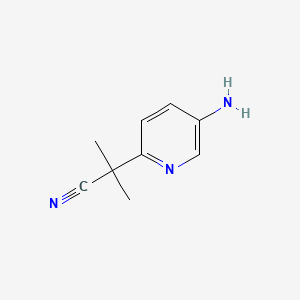
![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)
